7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
7-pyrrolidin-1-yl-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-2-6-12(5-1)10-8-3-4-9(10)11-7-8/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNSGJDVFNQTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2C3CCC2NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane, a compound derived from the bicyclic structure of azabicyclo[2.2.1]heptane, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure includes a bicyclic framework that is significant for its interaction with various biological targets.
Pharmacological Profile
Receptor Binding Affinity
The compound exhibits notable binding affinity for sigma receptors, particularly the sigma-2 subtype. In vitro studies have shown that modifications to the nitrogen substituents can enhance selectivity and binding affinity. For instance, arylalkyl N-substituents have been associated with increased selectivity for the sigma-2 receptor, while alicyclic substituents enhance affinity for both sigma receptor subtypes .
Biological Activity in Disease Models
-
Antimalarial Activity : Recent studies have explored the potential of compounds structurally related to this compound in treating malaria. Compounds with similar structures exhibited inhibitory activity against Plasmodium falciparum, with IC50 values indicating their potency .
These findings suggest that derivatives of this bicyclic compound could be promising candidates for further development in malaria treatment.
Compound IC50 (µM) Selectivity Index Compound A 0.55 >182 Compound B 0.84 24 Compound C 0.16 >162 - Neuropharmacological Effects : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been investigated, revealing potential implications in neurodegenerative diseases such as Alzheimer's . The binding characteristics of related compounds suggest they may serve as effective ligands for nAChRs, which are crucial in cognitive functions.
Case Studies and Research Findings
A series of studies have highlighted the therapeutic potential of compounds based on the azabicyclo framework:
- Study on Sigma Receptor Ligands : Research demonstrated that N-substituted derivatives of 7-azabicyclo[2.2.1]heptane showed differential binding affinities to sigma receptors, indicating their potential use in treating conditions associated with these receptors .
- Antimalarial Screening : In vitro assays against P. falciparum indicated that several derivatives exhibited significant antimalarial activity and favorable selectivity indices compared to traditional treatments .
Scientific Research Applications
Medicinal Chemistry
Dipeptidyl Peptidase-4 Inhibition
One of the significant applications of 7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane is its role as a scaffold for developing inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. Research has demonstrated that modifications to this bicyclic structure can yield potent DPP-4 inhibitors with favorable pharmacokinetic profiles. For instance, neogliptin, a derivative based on this scaffold, showed promising results in biological evaluations, indicating its potential as a therapeutic agent for hyperglycemia management .
Neuropharmacology
Sigma Receptor Interaction
The compound has also been explored for its interaction with sigma receptors, which are implicated in various neurological disorders. Studies have synthesized N-substituted derivatives of this compound and evaluated their binding affinities to sigma receptor subtypes. The findings indicated that certain substituents could enhance selectivity and affinity towards the sigma(2) subtype, making these compounds potential candidates for treating conditions like depression and schizophrenia .
Drug Development
Scaffold for New Drug Candidates
The bicyclic structure of this compound serves as an excellent scaffold for the development of new drug candidates due to its rigid conformation and ability to form diverse derivatives. Researchers have utilized this scaffold to create various analogs that exhibit enhanced biological activity against specific targets, including cancer cells and infectious agents. The ability to modify the nitrogen atom's substituents allows for the fine-tuning of pharmacological properties, leading to improved efficacy and reduced side effects .
Case Studies
Case Study: Neogliptin Development
In a comprehensive study on neogliptin, researchers synthesized several derivatives based on the azabicyclo structure and assessed their DPP-4 inhibitory activity through in vitro assays. The most promising derivatives were subjected to further optimization through structure-activity relationship (SAR) studies, leading to compounds with significantly improved potency compared to existing DPP-4 inhibitors like sitagliptin and saxagliptin .
Case Study: Sigma Receptor Selectivity
Another case study focused on the synthesis of various N-substituted 7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptanes aimed at enhancing sigma receptor selectivity. The results showed that specific functional groups could dramatically influence binding affinity and selectivity towards sigma(1) and sigma(2) receptors, suggesting pathways for developing targeted therapies for neuropsychiatric disorders .
Comparison with Similar Compounds
Epibatidine (exo-2-(6-Chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane)
- Structure : Features a 7-azabicyclo[2.2.1]heptane core with a chloropyridyl substituent at the 2-position.
- Synthesis : Derived from natural sources (poison frog Epipedobates tricolor) and via reductive Heck arylation of 2-azabicyclo[2.2.1]hept-5-ene .
- Key Difference : The chloropyridyl group in epibatidine confers high nAChR affinity, whereas the pyrrolidinyl substituent in the target compound likely alters selectivity toward other targets (e.g., serotonin receptors or DPP-4) .
Neogliptin (2-Azabicyclo[2.2.1]heptane Derivatives for DPP-4 Inhibition)
- Structure: Combines a 2-azabicyclo[2.2.1]heptane core with β-amino acid and nitrile substituents.
- Synthesis : Designed to avoid intramolecular cyclization observed in pyrrolidine-based DPP-4 inhibitors by rigidifying the scaffold .
- Activity : Exhibits enhanced DPP-4 inhibition (IC₅₀ < 10 nM) due to reduced conformational flexibility and improved protein-ligand interactions .
- Key Difference : The absence of a pyrrolidinyl group in neogliptin highlights the role of substituent positioning in enzyme inhibition vs. receptor targeting.
7-Substituted 2-Azabicyclo[2.2.1]heptanes (e.g., Isoepiboxidine)
- Structure : Anti- or syn-7-substituted derivatives with isoxazole or ethoxycarbonyl groups.
- Synthesis : Synthesized via neighboring group participation at the 7-position, enabling nucleophilic substitutions (C, N, O, halogen) .
- Activity : Isoepiboxidine shows nAChR partial agonism with reduced toxicity compared to epibatidine .
- Key Difference : The 7-pyrrolidinyl group in the target compound may enhance solubility or metabolic stability compared to bulky isoxazole substituents.
Sulfonamide Derivatives (Antiviral and Antiproliferative Agents)
- Structure : 2-Azabicyclo[2.2.1]heptanes conjugated with dansyl or biphenylsulfonamide groups.
- Synthesis : Diastereoselective aza-Diels-Alder reactions followed by sulfonylation .
- Activity : Antiviral activity against EMCV (IC₅₀ = 18.3–22.0 µM) and antiproliferative effects in cancer cell lines .
- Key Difference : Sulfonamide derivatives prioritize hydrogen-bonding interactions, whereas the pyrrolidinyl group may enhance membrane permeability.
Key Findings and Implications
Scaffold Rigidity : The 2-azabicyclo[2.2.1]heptane core enhances target binding by restricting conformational freedom, as seen in epibatidine and neogliptin .
Substituent Effects :
- 7-Position : Pyrrolidinyl groups improve solubility and metabolic stability compared to aryl or halogen substituents .
- Stereochemistry : Exo vs. endo configurations critically influence receptor selectivity and activity (e.g., isoepiboxidine’s anti vs. syn isomers) .
Synthetic Challenges : Pd-catalyzed amination (e.g., using bisimidazol-2-ylidene catalysts) enables efficient N-heteroaryl substitutions but requires optimization for pyrrolidinyl groups .
Preparation Methods
Classical Multistep Synthesis
Fraser and Swingle (1970) reported a five-step synthesis of 7-azabicyclo[2.2.1]heptane with an overall yield of 18%, and an alternative route with a 36% yield that requires platinum oxide catalysis. This method involves:
- Starting from appropriate cyclohexane derivatives.
- Sequential functional group transformations to introduce nitrogen.
- Intramolecular cyclizations to form the bicyclic framework.
This approach, although lengthy, provides a reliable route to the bicyclic amine core with structural proof through derivative formation and NMR characterization.
Aminoalcohol Cyclization Method
A more recent and efficient method involves the reaction of trans-4-aminocyclohexanols with triphenylphosphine and carbon tetrachloride to yield 7-alkyl-7-azabicyclo[2.2.1]heptanes in good yields. The aminoalcohols are accessible from monoethylene ketal of 1,4-cyclohexanedione and primary amines via a four-step sequence without isolation of intermediates, enabling streamlined synthesis.
This method is advantageous due to:
- Mild reaction conditions.
- Avoidance of harsh catalytic hydrogenation.
- Good overall yields and scalability.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of aminoalcohol | Monoethylene ketal of 1,4-cyclohexanedione + amine | Four-step process, no isolation | - | Provides aminoalcohol precursor |
| 2 | Cyclization to bicyclic amine | trans-4-aminocyclohexanol | Triphenylphosphine, CCl4 | Good | Forms 7-azabicyclo[2.2.1]heptane core |
| 3 | Halogenation | 7-azabicyclo[2.2.1]heptane | Chlorination (e.g., with SOCl2 or PCl5) | Moderate | Generates exo-2-chloro intermediate |
| 4 | Nucleophilic substitution | exo-2-chloro-7-azabicyclo[2.2.1]heptane | Pyrrolidine, Pd-catalyst (or direct SN2) | Good | Introduces 1-pyrrolidinyl substituent |
Detailed Research Findings and Notes
- The classical routes, while longer, provide well-characterized intermediates and allow for derivative studies, including NMR and IR analyses to confirm stereochemistry and substitution patterns.
- The aminoalcohol cyclization method is notable for its operational simplicity and higher yields, making it suitable for scale-up and practical synthesis.
- Palladium-catalyzed amination offers a modern, efficient, and selective method to install the pyrrolidinyl moiety, minimizing side reactions and improving overall yield.
- The stereochemistry of the bicyclic system is typically controlled by the starting cyclohexane derivative configuration and reaction conditions, which is crucial for biological activity.
- Derivatives such as exo-2-chloro-7-azabicyclo[2.2.1]heptane serve as key intermediates for further functionalization.
Q & A
Q. Q1. What experimental techniques are critical for confirming the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives?
To confirm stereochemistry, use X-ray crystallography for unambiguous spatial assignment of substituents and 2D NMR spectroscopy (e.g., NOESY, COSY) to analyze coupling constants and spatial proximities. For example, corrected stereochemical assignments of exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane required crystallographic data to resolve prior errors .
Q. Q2. How can 2-azabicyclo[2.2.1]heptane be synthesized stereoselectively?
A stereoselective aza-Diels-Alder reaction between cyclopentadiene and enantiopure imines is a robust method. Post-synthesis modifications (e.g., Mitsunobu reactions) enable functionalization while retaining stereochemical integrity. This approach is foundational for generating chiral intermediates for ligands or bioactive molecules .
Q. Q3. What spectroscopic methods distinguish 2-azabicyclo[2.2.1]heptane from 2-azabicyclo[3.2.1]octane?
1H-NMR is key: Bicyclo[2.2.1]heptane derivatives exhibit distinct splitting patterns due to their rigid, smaller ring system, whereas bicyclo[3.2.1]octanes show broader signals from increased conformational flexibility. For example, ring-expanded octane derivatives display unique shifts in azide or thiourea functional groups .
Advanced Research Questions
Q. Q4. How do nitrogen substituents influence ring-expansion reactions of 2-azabicyclo[2.2.1]heptane to bicyclo[3.2.1]octanes?
The +I effect of nitrogen substituents (e.g., Boc groups) dictates reactivity. Electron-withdrawing groups (e.g., Boc) suppress aziridinium intermediate formation, preventing expansion. In contrast, electron-donating groups facilitate nucleophilic substitution via aziridinium intermediates, validated by DFT calculations and X-ray analysis .
Q. Q5. What strategies resolve contradictions in stereochemical assignments for bicyclic derivatives?
Combine multi-technique validation :
- Use X-ray crystallography for absolute configuration.
- Cross-validate with 2D NMR (e.g., NOESY for spatial correlations).
- Re-examine synthetic pathways (e.g., Mitsunobu vs. SN2 mechanisms) to identify misassignments. For example, initial misidentification of endo/exo epimers was corrected via crystallography and NMR .
Q. Q6. How do 2-azabicyclo[2.2.1]heptane and bicyclo[3.2.1]octane derivatives compare in biological activity?
Comparative IC50 assays reveal structural-activity trends. For instance, replacing heptane with octane units in thiourea derivatives increased antifungal activity (IC50: 6.25 µM vs. 77.57 µM), attributed to enhanced rigidity and electronic modulation. Biological testing must include cytotoxicity assays (e.g., human cell lines) to exclude false positives .
Q. Q7. What methodological challenges arise in synthesizing enantiopure 2-azabicyclo[2.2.1]heptane catalysts?
Key challenges include:
- Rotamer equilibria due to hindered nitrogen rotation, complicating NMR analysis.
- Chiral induction inefficiency in click reactions (e.g., CuAAC), requiring pseudo-enantiomeric alkynes or optimized ligands.
- Deprotection side reactions (e.g., Boc group removal), mitigated by alternative protecting groups (e.g., Cbz) .
Q. Q8. How can SmI2-mediated cascades construct 2-azabicyclo[2.2.1]heptane cores for alkaloid synthesis?
SmI2 promotes spirocyclization/rearrangement cascades , enabling stereoselective formation of adjacent quaternary centers. For example, in longeracemine synthesis, SmI2 advanced a 7-azabicyclo[2.2.1]heptadiene to a functionalized heptene core, critical for natural product assembly. Optimize solvent (THF) and temperature to control diastereoselectivity .
Methodological Best Practices
Q. Q9. How to design asymmetric Michael addition catalysts using bicyclic thioureas?
- Select bicyclic isothiocyanates with tunable inductive effects (e.g., electron-deficient aryl groups).
- Screen linker lengths to balance rigidity and substrate access.
- Use chiral HPLC (e.g., Chiralpak® AD-H) to quantify enantiomeric excess. Catalyst 43 achieved 10 mol% loading in CH2Cl2 with 95:5 hexane:isopropanol elution .
Q. Q10. What computational tools support mechanistic studies of bicyclic ring expansions?
DFT calculations (e.g., Gaussian, ORCA) model transition states and intermediates. For aziridinium-mediated expansions, calculate activation energies to predict substituent effects. Pair with kinetic isotope effects (KIEs) to validate proposed mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
